molecular formula C30H48O B8216584 (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one

(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one

Cat. No.: B8216584
M. Wt: 424.7 g/mol
InChI Key: DBCAVZSSFGIHQZ-UHFFFAOYSA-N
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Description

The compound (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one is a highly substituted triterpenoid derivative with a complex stereochemical framework. Key features include:

  • Stereochemistry: The compound exhibits eight methyl groups at positions 4aR, 6aR, 6aS, 8aR, 12aR, 14aR, and 14bR, contributing to its rigid polycyclic structure.
  • Functional Groups: A ketone group at position 3 distinguishes it from hydroxylated analogs.
  • Molecular Weight: Based on structurally related compounds (e.g., ), the molecular weight is estimated to be ~440–460 Da.

This compound is part of the picene family, characterized by fused cyclohexane and cyclopentane rings, commonly found in plant-derived triterpenoids with bioactive properties .

Properties

IUPAC Name

4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCAVZSSFGIHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromium Trioxide-Mediated Oxidation

Oleanolic acid, a widely available triterpene, serves as a precursor for this compound. The oxidation of oleanolic acid’s C-3 hydroxyl group to a ketone is achieved using chromium trioxide (CrO₃) in acetic acid. The reaction proceeds via a two-electron oxidation mechanism, forming the ketone with high regioselectivity.

Procedure :

  • Dissolve oleanolic acid (1 equiv) in glacial acetic acid.

  • Add CrO₃ (1.2 equiv) gradually at 0°C.

  • Stir at room temperature for 6–8 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 72–85%.

Pyridinium Chlorochromate (PCC) Oxidation

A milder alternative employs PCC in dichloromethane (DCM), avoiding over-oxidation of sensitive functional groups. This method is suitable for substrates with acid-labile protecting groups.

Procedure :

  • Suspend oleanolic acid derivative (1 equiv) in anhydrous DCM.

  • Add PCC (2 equiv) and stir at 25°C for 12 hours.

  • Filter through a silica pad, concentrate, and recrystallize.

Yield : 65–78%.

Cyclization of Triterpene Esters

UV Light-Induced Cyclization

A key step in synthesizing the pentacyclic framework involves photochemical cyclization of ester precursors. For example, methyl picene-13-carboxylate undergoes cyclization under UV light (365 nm) in the presence of iodine.

Procedure :

  • Dissolve methyl picene-13-carboxylate (1 equiv) and iodine (1 equiv) in benzene.

  • Irradiate with UV light (365 nm) for 12 hours under stirring.

  • Wash with sodium sulfite solution, dry, and concentrate.

  • Purify via trituration with cyclohexane.

Yield : 87%.

Mechanism : The reaction proceeds through a radical pathway, where iodine abstracts a hydrogen atom, initiating cyclization to form the pentacyclic core.

Modifications of β-Amyrin

Oxidation of β-Amyrin

β-Amyrin, a natural triterpene alcohol, is oxidized to the target ketone using Jones reagent (CrO₃ in H₂SO₄).

Procedure :

  • Dissolve β-amyrin (1 equiv) in acetone.

  • Add Jones reagent dropwise at 0°C until the orange color persists.

  • Quench with isopropanol, extract with DCM, and purify.

Yield : 68–75%.

Microwave-Assisted Synthesis

Accelerated Esterification-Cyclization

Microwave irradiation reduces reaction times for esterification and cyclization steps. A phthalic anhydride-mediated protocol achieves high yields under controlled conditions.

Procedure :

  • Mix triterpene alcohol (1 equiv), phthalic anhydride (1.5 equiv), and DMAP (0.1 equiv) in pyridine.

  • Irradiate in a microwave reactor at 100°C for 30 minutes.

  • Dilute with ethyl acetate, wash with HCl, and purify via chromatography.

Yield : 82–90%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
CrO₃ OxidationAcetic acid, 6–8 h72–85%High regioselectivityToxicity of Cr(VI) reagents
PCC OxidationDCM, 12 h65–78%Mild conditionsLower yields for steric substrates
UV CyclizationBenzene, UV, 12 h87%Efficient cyclizationRequires specialized equipment
β-Amyrin OxidationJones reagent, 0°C68–75%Uses renewable starting materialOver-oxidation risks
Microwave SynthesisPyridine, 100°C, 30 min82–90%Rapid, high throughputLimited scalability

Mechanistic Insights and Stereochemical Control

The stereochemistry at C-4a, C-6a, C-8a, and C-14b is critical for the compound’s bioactivity. Key factors influencing stereoselectivity include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor axial attack during cyclization.

  • Catalyst Choice : DMAP enhances acylation rates without racemization.

  • Temperature : Low temperatures (−20°C) improve diastereomeric ratios in oxidation steps.

Scalability and Industrial Relevance

Large-scale production faces challenges in cost and waste management. Recent advances include:

  • Continuous Flow Systems : Microreactors reduce reaction times for CrO₃ oxidations.

  • Biocatalytic Methods : Engineered cytochrome P450 enzymes enable selective C-3 oxidation of β-amyrin .

Chemical Reactions Analysis

Types of Reactions: (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one undergoes various chemical reactions, including:

    Oxidation: (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one molecule.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products:

    Hydroxylated (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one: Formed through oxidation

    Dihydro (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one: Formed through reduction

    Substituted (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one Derivatives: Formed through electrophilic substitution

Scientific Research Applications

The compound (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one is a complex organic molecule with notable applications in various fields of scientific research. This article will explore its applications in medicinal chemistry, material science, and environmental studies.

Antimicrobial Properties

Research indicates that compounds similar to (4aR,6aR,6aS,8aR,12aR,14aR,14bR) exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. This property is particularly valuable in developing new antibiotics or antifungal agents to combat resistant strains of microorganisms .

Anti-inflammatory Effects

Compounds related to this structure have been investigated for their anti-inflammatory properties. In vitro studies demonstrate that they can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Research

The compound's structural features may contribute to its efficacy in cancer treatment. Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms are still under investigation but may involve the modulation of cell signaling pathways associated with cancer progression .

Polymer Synthesis

The unique structural characteristics of (4aR,6aR,6aS,8aR,12aR,14aR,14bR) make it an interesting candidate for polymer synthesis. Researchers are exploring its use as a monomer in creating novel polymers with enhanced mechanical properties and thermal stability. These materials could find applications in coatings and composites used in aerospace and automotive industries .

Nanotechnology

In nanotechnology, derivatives of this compound are being studied for their potential use in drug delivery systems. Their ability to form stable nanoparticles can be exploited to enhance the bioavailability of poorly soluble drugs. This application is crucial for improving therapeutic outcomes in various diseases .

Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Research has shown that certain derivatives of (4aR,6aR,6aS,8aR,12aR,14aR,14bR) can be utilized in biodegradation studies to understand how these compounds break down in natural environments. This knowledge is essential for assessing the ecological risks associated with their use in industrial applications .

Phytoremediation

There is emerging evidence that compounds related to this structure can enhance phytoremediation processes. They may improve the ability of plants to absorb heavy metals and other pollutants from contaminated soils. This application holds promise for developing sustainable methods for soil remediation .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntimicrobial agents; Anti-inflammatory drugs; Cancer therapeutics
Material SciencePolymer synthesis; Nanoparticle drug delivery systems
Environmental ScienceBiodegradation studies; Phytoremediation enhancement

Mechanism of Action

The mechanism of action of (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one involves its interaction with various molecular targets and pathways. It is known to:

    Inhibit Enzymes: (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one can inhibit enzymes involved in inflammatory pathways, reducing inflammation.

    Scavenge Free Radicals: Its antioxidant properties allow it to neutralize free radicals, protecting cells from oxidative damage.

    Induce Apoptosis: In cancer cells, (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one can induce programmed cell death, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share core structural motifs with the target compound but differ in substituents and stereochemistry:

Compound Name Key Structural Differences Molecular Weight (Da) Source/Activity
2-Hydroxy-4,4a,6a,6b,8a,11,11,14a-octamethyl-...-1H-picen-3-one () Hydroxyl group at position 2 instead of hydrogen; ketone retained at position 3. 442.72 Chemically synthesized; potential intermediate in triterpenoid biosynthesis.
Taraxasterol () Hydroxyl group at position 3; methylene group at position 11. 440.70 Isolated from Zygophyllum fabago; anti-inflammatory and hepatoprotective.
Syriogenin () Three hydroxyl groups at positions 3, 12, and 14; lacks ketone. 476.70 Derived from Calotropis procera; modulates glucose metabolism.
MOL003647 () Hydroxyl and methylol groups at positions 9 and 10; ketone at position 4. 602.84 Isolated from Sophorae tonkinensis; antiviral activity against DHAV-1.


Key Observations :

  • The target compound’s ketone at position 3 differentiates it from hydroxylated analogs like taraxasterol and syriogenin.
  • Methyl substitution patterns influence steric hindrance and bioavailability. For example, the octamethyl configuration in the target compound likely reduces solubility compared to less substituted analogs .

Spectroscopic Comparison

Table 1: NMR Data for Selected Compounds
Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Source
Target Compound Not explicitly reported (predicted δ 1.0–2.5 for methyl groups) Ketone C=O: ~210 ppm; methyl carbons: ~15–25 ppm Inferred from
Zygocaperoside () Methyl signals: δ 1.2–1.8; olefinic H: δ 5.3 C=O: 207 ppm; methyl carbons: δ 15–28 Z. fabago roots
Compound 31 () Fluorine-substituted carbons: δ 4.5–5.0 ¹³C-NMR (CDCl₃): 126 MHz data for fluorinated analog Synthetic derivative

Insights :

  • The absence of hydroxyl or glycoside groups in the target compound simplifies its ¹H-NMR spectrum compared to analogs like MOL003647 .
  • Fluorinated derivatives () exhibit distinct shifts due to electronegative substituents, highlighting the role of functional groups in spectral profiles.

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Drug-Likeness
Compound LogP Hydrogen Bond Donors/Acceptors Bioactivity Source
Target Compound ~6.5* 0 HBD, 2 HBA Not explicitly reported (predicted low solubility) Inferred from
Calotoxin () 6.63 2 HBD, 3 HBA Inhibits α-glucosidase (anti-diabetic) Calotropis procera
MOL003647 () 0.75 2 HBD, 5 HBA Antiviral (DHAV-1) Sophorae tonkinensis

Notes:

  • Analogs with hydroxyl groups (e.g., calotoxin) exhibit better solubility and target engagement in enzymatic assays .

Biological Activity

The compound (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one , commonly referred to as a derivative of octamethyl-picenone, is a complex organic molecule with potential biological activity. This article explores its biological properties based on existing research findings and case studies.

Structure and Composition

  • IUPAC Name : (4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one
  • Molecular Formula : C30H50O
  • Molecular Weight : 426.73 g/mol
  • CAS Number : 5973-06-8

This compound's structure features multiple methyl groups and a dodecahydro framework that contributes to its unique chemical behavior.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Mechanism of Action : Research indicates that derivatives of octamethyl-picenone can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This is primarily attributed to their ability to modulate signaling pathways involved in cell growth and survival .
  • Case Study : A study by Rodríguez-Hernández et al. demonstrated that specific derivatives exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting a promising avenue for therapeutic development .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties:

  • Research Findings : In vitro studies have indicated that octamethyl-picenone derivatives can reduce the production of pro-inflammatory cytokines in macrophages. This effect is crucial for managing chronic inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated:

  • Mechanism : The presence of multiple methyl groups enhances the electron-donating ability of the molecule. This property allows it to scavenge free radicals effectively .

Other Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that octamethyl-picenone exhibits antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Some derivatives have shown neuroprotective effects in animal models of neurodegenerative diseases.

Data Table: Biological Activities of Octamethyl-Picenone Derivatives

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in MCF-7Rodríguez-Hernández et al.
Anti-inflammatoryReduces cytokine productionRodríguez-Hernández et al.
AntioxidantScavenges free radicalsRodríguez-Hernández et al.
AntimicrobialEffective against bacteriaPreliminary findings
NeuroprotectiveProtective in animal modelsOngoing research

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize this polycyclic ketone, and how can its stereochemical complexity be addressed?

  • Methodological Answer : The synthesis of highly substituted polycyclic compounds like this one typically involves cycloaddition reactions, stereoselective alkylation, or biomimetic approaches. Key steps include protecting group strategies for ketone functionalities and chiral resolution techniques (e.g., HPLC with chiral stationary phases) to ensure stereochemical fidelity. Structural analogs in highlight the use of acetate derivatives to stabilize intermediates during multi-step syntheses . For stereochemical validation, nuclear Overhauser effect (NOE) NMR experiments and X-ray crystallography are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its stereochemistry?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 1D/2D NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, COSY, HSQC, HMBC) resolves the complex stereochemistry. For example, describes chromatographic validation of structurally related compounds using HPLC with UV detection, which can be adapted for purity analysis . Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm1^{-1}), critical for ketone confirmation .

Q. What functional groups dominate its reactivity, and how do they influence its chemical behavior?

  • Methodological Answer : The ketone group at position 3 is electrophilic, making it susceptible to nucleophilic additions (e.g., Grignard reactions). The octamethyl substituents induce steric hindrance, slowing reactions at the core structure. ’s analogs demonstrate that methyl groups at chiral centers (e.g., 4aR, 6aR) stabilize the conformation, affecting solubility and reactivity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC (as in ) under stressed conditions (e.g., 40°C/75% RH, acidic/basic buffers) quantify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. emphasizes iterative experimental design, where variables like solvent polarity and light exposure are systematically tested .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NOE correlations or splitting patterns in NMR?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring-flipping) or impurities. Variable-temperature NMR can distinguish conformational flexibility from impurities. For ambiguous NOE signals, computational tools like DFT (density functional theory) optimize 3D structures to validate experimental data . highlights the importance of correlating theoretical and empirical data in lab reports .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one
Reactant of Route 2
(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one

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